

Application Notes and Protocols: Quality Control Parameters for BAY 1135626

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Compound of Interest		
Compound Name:	BAY 1135626	
Cat. No.:	B15603177	Get Quote

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These application notes provide a comprehensive overview of the quality control (QC) parameters for **BAY 1135626**, a precursor for the synthesis of the auristatin-based antibody-drug conjugate (ADC), BAY 1129980. The following sections detail the key specifications, analytical methodologies, and a general workflow for ensuring the quality and consistency of this compound for research and development purposes.

Introduction

BAY 1135626 is a key synthetic intermediate used in the development of potent anti-cancer therapies. As a critical component of an ADC, its purity, identity, and overall quality directly impact the efficacy and safety of the final therapeutic agent. Therefore, stringent quality control is paramount. This document outlines the essential QC parameters and provides standardized protocols for their assessment.

Quality Control Specifications

The following table summarizes the key quality control specifications for **BAY 1135626**. These parameters should be confirmed for each batch to ensure consistency and reliability.



Parameter	Specification	Analytical Method
Appearance	White to off-white solid	Visual Inspection
Identity	Conforms to the expected structure	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Purity	≥99%	High-Performance Liquid Chromatography (HPLC)
Molecular Formula	C55H86N10O11	
Molecular Weight	1063.33 g/mol	Mass Spectrometry (MS)
CAS Number	1404071-37-9	

Experimental Protocols

The following are general protocols for the key analytical methods used in the quality control of **BAY 1135626**. These should be adapted and validated for specific laboratory conditions and instrumentation.

Appearance (Visual Inspection)

Objective: To ensure the physical appearance of the material is consistent.

Methodology:

- Place a representative sample of **BAY 1135626** onto a clean, white surface.
- Visually inspect the sample under good lighting conditions.
- Record the color and physical state (e.g., solid, powder, crystalline).
- Compare the observation to the established specification (White to off-white solid).

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **BAY 1135626**.



Methodology:

- Sample Preparation: Prepare a dilute solution of BAY 1135626 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Analysis:
 - Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
 - Acquire the mass spectrum in positive ion mode.
 - Observe the [M+H]+ adduct.
- Data Interpretation: The observed mass for the [M+H]⁺ ion should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass of C₅₅H₈₇N₁₀O₁₁⁺.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **BAY 1135626** and to identify any impurities.

Methodology:

- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
 - Flow Rate: 1.0 mL/min.

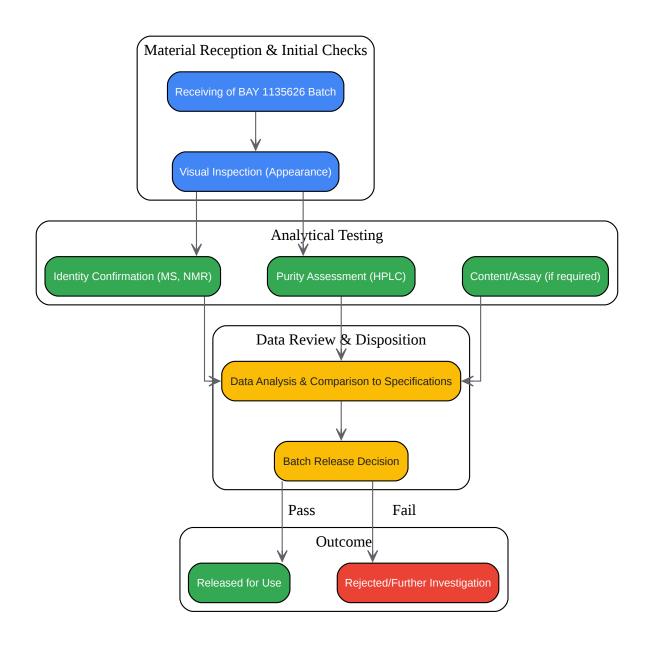


- Column Temperature: 30 °C.
- o Detection: UV at 214 nm and 280 nm.
- Sample Preparation: Prepare a solution of **BAY 1135626** in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
- Analysis:
 - Inject a known volume (e.g., 10 μL) of the sample solution onto the HPLC system.
 - Record the chromatogram.
- Data Interpretation:
 - Calculate the area percent of the main peak corresponding to BAY 1135626.
 - The purity is reported as the percentage of the main peak area relative to the total peak area.
 - The result should meet the specification of ≥99%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the quality control workflow for a synthetic small molecule like **BAY 1135626**.





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Caption: Quality Control Workflow for BAY 1135626.

This comprehensive approach to quality control ensures that **BAY 1135626** meets the necessary standards for its use in the synthesis of antibody-drug conjugates, contributing to the



development of safe and effective cancer therapeutics.

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